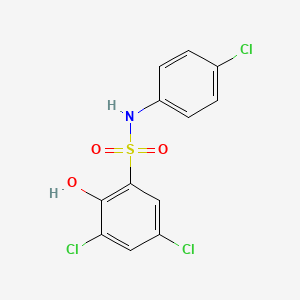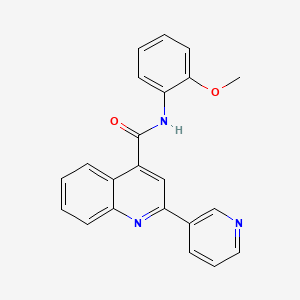
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as AG879, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. AG879 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation.
作用机制
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a crucial role in regulating cell growth and proliferation. EGFR is a transmembrane receptor that binds to various ligands, such as epidermal growth factor (EGF), and activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide binds to the ATP-binding site of EGFR and prevents its activation, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurological disorders, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving neuronal survival.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening and drug discovery. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is also highly selective for EGFR tyrosine kinase, which reduces the risk of off-target effects. However, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has certain limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. In addition, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has a short half-life, which requires frequent dosing in animal studies.
未来方向
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has significant potential for future research directions. One potential direction is the development of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life, for in vivo studies. Another direction is the investigation of the combination of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide with other targeted therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Furthermore, the potential applications of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide in other diseases, such as cardiovascular diseases and metabolic disorders, warrant further investigation. Overall, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has significant potential for scientific research applications and is a promising candidate for drug discovery and development.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-pyridin-3-ylquinoline-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to yield the intermediate product, which is further reacted with various reagents to yield the final product, N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide. The synthesis of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.
科学研究应用
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main research applications of N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide is in the field of cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have anti-tumor effects in various preclinical models. N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EGFR signaling has been implicated in the pathogenesis of these diseases, and the inhibition of EGFR by N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have neuroprotective effects.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-11-5-4-10-19(21)25-22(26)17-13-20(15-7-6-12-23-14-15)24-18-9-3-2-8-16(17)18/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENUBHZQJAILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

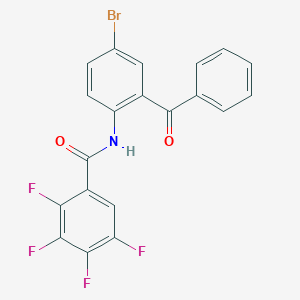
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)


![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
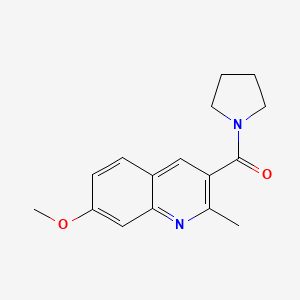
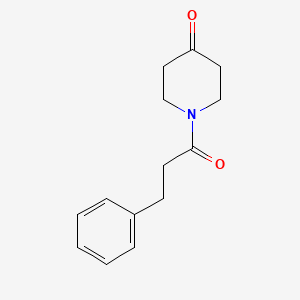

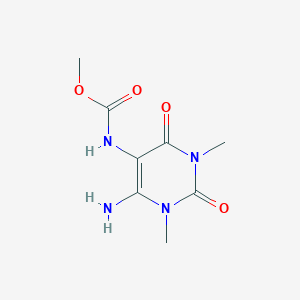
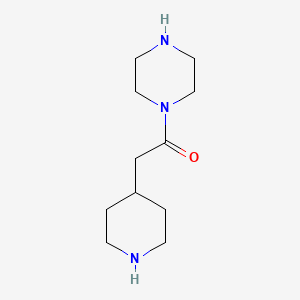
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
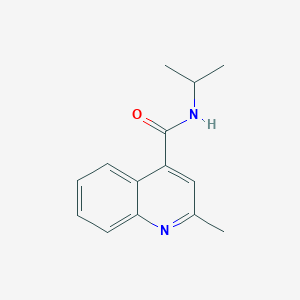
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
